![molecular formula C17H18ClN5O B1492933 [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 1461689-24-6](/img/structure/B1492933.png)

[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol

Overview

Description

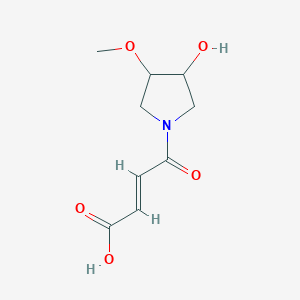

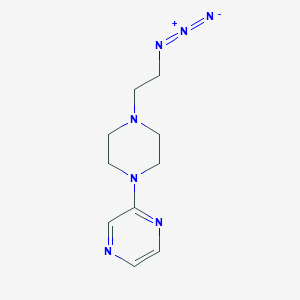

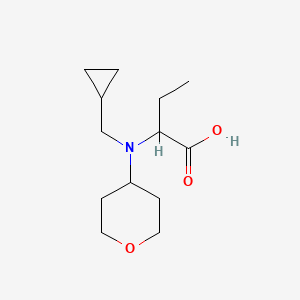

[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C17H18ClN5O and its molecular weight is 343.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Pharmaceutical Formulations

Research has explored the formulation of poorly water-soluble compounds to enhance their bioavailability for potential therapeutic applications. For instance, a study focused on developing a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. This approach aimed at achieving higher plasma concentrations in species, which is crucial for the successful toxicological and early clinical evaluation of such compounds (Burton et al., 2012).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. Among these, certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, showcasing their potential as effective anticancer agents. This research indicates the promise of pyrazole derivatives in pharmaceutical development for treating infections and cancer (Hafez et al., 2016).

Chemical Synthesis and Molecular Docking

Synthetic strategies for creating novel heterocyclic compounds have been explored, with a focus on molecules that incorporate pyrazole and pyridine moieties. These compounds have been subjected to molecular docking studies to predict their binding affinities and interactions with biological targets, supporting their potential use in drug discovery and development. This approach aids in understanding the structural requirements for biological activity and optimizing pharmacological properties (Katariya et al., 2021).

Molecular Interaction Studies

Molecular interaction studies have been conducted on antagonists and agonists related to cannabinoid receptors, providing insights into the binding mechanisms and the structural basis of their activity. Such research contributes to the development of novel therapeutic agents targeting these receptors (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components for cell proliferation, thereby halting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .

Biochemical Analysis

Biochemical Properties

[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival .

The compound interacts with proteins involved in cell cycle regulation and apoptosis. For instance, it has been observed to bind to cyclin-dependent kinases (CDKs), which are essential for the control of cell division. By inhibiting CDKs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival .

Additionally, this compound influences gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules and the subsequent inhibition or activation of enzymatic activities. This compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival .

Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors. This can lead to the upregulation or downregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolites are then excreted in the urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation .

Subcellular Localization

This compound is localized primarily in the nucleus and cytoplasm of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, the compound interacts with transcription factors and other nuclear proteins to modulate gene expression. In the cytoplasm, it can interact with kinases and other signaling proteins to affect cell signaling pathways .

properties

IUPAC Name |

[(2R)-1-[1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O/c1-11-20-16(22-7-3-6-14(22)10-24)15-9-19-23(17(15)21-11)13-5-2-4-12(18)8-13/h2,4-5,8-9,14,24H,3,6-7,10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGGGVFRCFPHFD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCCC4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCC[C@@H]4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)